2-Amino-4-cyclopropylthiophene-3-carbonitrile
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Overview
Description
2-Amino-4-cyclopropylthiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Mode of Action
It is used as a reagent in the synthesis of a novel class of ccr3 modulators . CCR3 is a chemokine receptor, and modulating its activity can have potential therapeutic effects in treating various disorders.
Biochemical Pathways
Given its role as a reagent in synthesizing CCR3 modulators , it may influence the pathways involving chemokine receptors.
Result of Action
As a reagent in the synthesis of CCR3 modulators , it may contribute to the therapeutic effects of these modulators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile typically involves the Gewald reaction, a well-known method for synthesizing aminothiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophenes .
Scientific Research Applications
2-Amino-4-cyclopropylthiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: It is utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit a wide range of pharmacological properties.
Thiophene Derivatives: Other thiophene-based compounds, such as suprofen and articaine, are used in medicinal chemistry for their anti-inflammatory and anesthetic properties.
Uniqueness
2-Amino-4-cyclopropylthiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds rigidity and influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-amino-4-cyclopropylthiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-3-6-7(5-1-2-5)4-11-8(6)10/h4-5H,1-2,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJLGWPBKQCVNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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